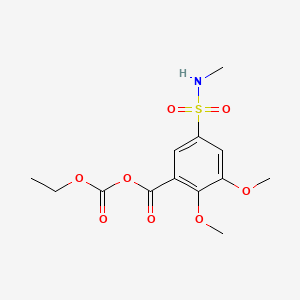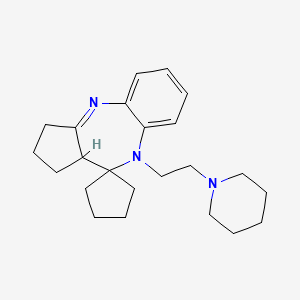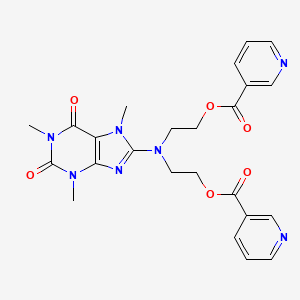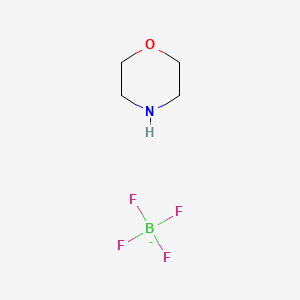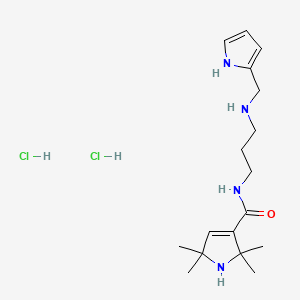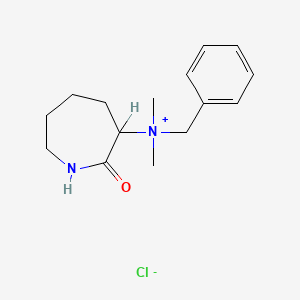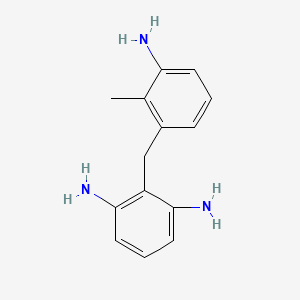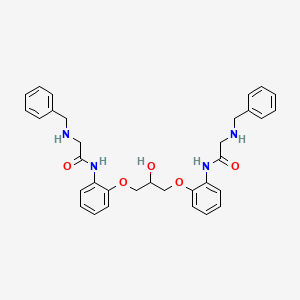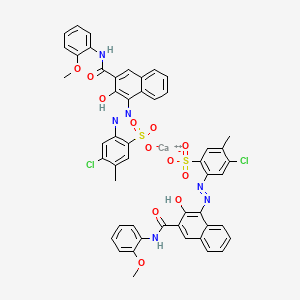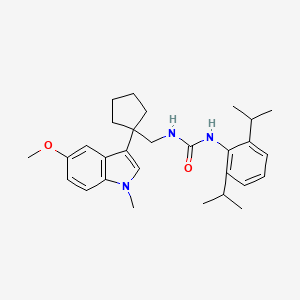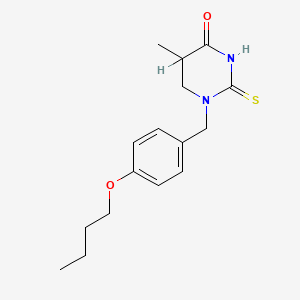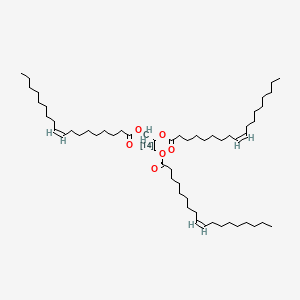
(1-14C)Triolein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-14C)Triolein, also known as glycerol tri[1-14C]oleate, is a radiolabeled compound where the carbon-1 position of the oleic acid moiety is labeled with carbon-14. This compound is a type of triglyceride, which is a glycerol molecule esterified with three fatty acid molecules. Triolein is a symmetrical triglyceride derived from glycerol and three units of the unsaturated fatty acid oleic acid . The radiolabeling with carbon-14 allows for the tracking and study of metabolic processes involving fats.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-14C)Triolein involves the esterification of glycerol with oleic acid, where the oleic acid is labeled with carbon-14 at the carbon-1 position. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent incorporation of the carbon-14 label. The product is then purified using techniques such as distillation and chromatography to achieve the desired purity and specific activity .
Chemical Reactions Analysis
Types of Reactions
(1-14C)Triolein undergoes various chemical reactions, including:
Oxidation: The oxidation of triolein involves the breakdown of the triglyceride into smaller molecules, such as carbon dioxide and water.
Hydrolysis: Hydrolysis of triolein results in the formation of glycerol and free fatty acids.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
(1-14C)Triolein is widely used in scientific research due to its radiolabeling, which allows for the tracking of metabolic processes. Some key applications include:
Fat Absorption Studies: The compound is used in breath tests to study the absorption of fats in the small intestine.
Lipid Metabolism Research: It helps in understanding the distribution and breakdown of fats in the body.
Medical Diagnostics: This compound is used in diagnostic tests to assess fat malabsorption and related disorders.
Biokinetics and Radiation Dosimetry: It is used to study the biokinetics and radiation dosimetry in patients undergoing specific diagnostic tests.
Mechanism of Action
The mechanism of action of (1-14C)Triolein involves its incorporation into metabolic pathways where it undergoes hydrolysis by lipases to release free fatty acids and glycerol. The radiolabeled carbon-14 allows for the tracking of these metabolites through various pathways, including oxidation to carbon dioxide, which can be measured in breath tests . This tracking helps in understanding the absorption, distribution, and metabolism of fats in the body .
Comparison with Similar Compounds
Similar Compounds
Triolein (Glyceryl Trioleate): The non-radiolabeled form of (1-14C)Triolein, used in similar metabolic studies but without the ability to track the compound through radiolabeling.
Tripalmitin: Another triglyceride, but derived from glycerol and palmitic acid, used in studies of fat metabolism and absorption.
Uniqueness
The uniqueness of this compound lies in its radiolabeling, which allows for precise tracking and measurement of metabolic processes involving fats. This capability makes it an invaluable tool in research and diagnostic applications, providing insights that non-radiolabeled compounds cannot offer .
Properties
CAS No. |
19393-08-9 |
|---|---|
Molecular Formula |
C57H104O6 |
Molecular Weight |
887.4 g/mol |
IUPAC Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy](114C)propyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/i52+2 |
InChI Key |
PHYFQTYBJUILEZ-ZNBQCXRNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([14CH2]OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


